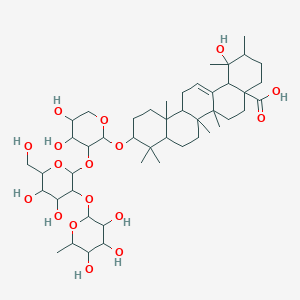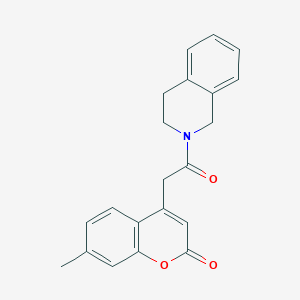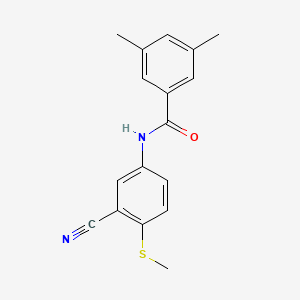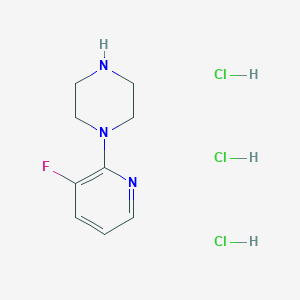![molecular formula C14H14ClNO5S2 B2395967 N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorthiophen-2-sulfonamid CAS No. 1421483-57-9](/img/structure/B2395967.png)
N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorthiophen-2-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-sulfonamide” is a synthetic chemical compound. It does not appear to occur naturally . The compound is related to a class of compounds known as substituted cinnamides, which have been found to have potent cyclooxygenase inhibitory, anti-convulsant, antioxidant, anti-inflammatory, analgesic, anti-microbial, anti-tubercular, antiviral, schistosomiasis, anti-platelet and anti-tumoral activities .
Wirkmechanismus
Target of Action
The compound N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-sulfonamide has been found to have anticancer activity against various cancer cell lines . It has been shown to inhibit VEGFR1, a receptor tyrosine kinase that plays a crucial role in angiogenesis . This compound also exhibits potent α-amylase inhibition, suggesting its potential as an antidiabetic agent .
Mode of Action
This compound interacts with its targets, leading to significant changes in cellular processes. In cancer cells, it causes cell cycle arrest at the S phase and induces apoptosis . As an α-amylase inhibitor, it interferes with the breakdown of complex carbohydrates into simple sugars, potentially helping to control blood glucose levels .
Biochemical Pathways
The compound’s anticancer activity is associated with the disruption of microtubule assembly, a crucial process in cell division . By inhibiting VEGFR1, it can also disrupt angiogenesis, a process that supplies nutrients to growing tumors . In terms of its antidiabetic activity, the inhibition of α-amylase can slow down carbohydrate digestion, reducing postprandial hyperglycemia .
Pharmacokinetics
Factors such as solubility, stability, and molecular size can influence how well a drug is absorbed and distributed throughout the body, how it’s metabolized, and how quickly it’s excreted .
Result of Action
The compound’s anticancer action results in the arrest of the cell cycle and the induction of apoptosis in cancer cells . Its antidiabetic action, on the other hand, can help control blood glucose levels by inhibiting α-amylase .
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-sulfonamide is its potent inhibitory activity against specific enzymes, which makes it a valuable tool for studying the role of these enzymes in various physiological processes. Additionally, its ability to induce apoptosis in cancer cells makes it a potential candidate for the development of anticancer agents. However, one of the limitations of using N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-sulfonamide in lab experiments is its potential toxicity, which can affect the viability of cells and tissues.
Zukünftige Richtungen
There are several future directions for the study of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-sulfonamide. One area of research is the development of novel inhibitors based on the structure of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-sulfonamide. Additionally, further studies are needed to investigate its potential applications in drug discovery and biotechnology. Finally, more research is needed to elucidate its mechanism of action and its potential role in various physiological processes.
Synthesemethoden
The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-sulfonamide involves a series of chemical reactions. The starting materials include 5-chlorothiophene-2-sulfonamide, benzo[d][1,3]dioxole, and 3-chloro-1,2-propanediol. The reaction is carried out under specific conditions, including the use of a catalyst, a solvent, and a specific temperature and pressure. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
Cyclooxygenase-Inhibitor
Diese Verbindung wurde als potenter Cyclooxygenase-Inhibitor gefunden . Cyclooxygenase ist ein Enzym, das eine Schlüsselrolle bei der Entzündungsreaktion spielt. Durch die Hemmung dieses Enzyms könnte die Verbindung möglicherweise zur Behandlung von Erkrankungen wie Arthritis und anderen Entzündungen eingesetzt werden .
Anti-Konvulsivum
Die Verbindung hat antikonvulsive Eigenschaften gezeigt . Dies deutet darauf hin, dass sie zur Behandlung von Erkrankungen wie Epilepsie eingesetzt werden könnte, die durch abnorme Gehirnaktivität gekennzeichnet sind, die zu Krampfanfällen führt .
Antioxidans
Die Verbindung hat antioxidative Eigenschaften gezeigt . Antioxidantien sind Substanzen, die Zellschäden durch freie Radikale verhindern oder verlangsamen können. Diese Eigenschaft könnte die Verbindung in einer Vielzahl von Gesundheitsanwendungen nützlich machen, einschließlich der Vorbeugung von Krankheiten, die mit oxidativem Stress verbunden sind .
Entzündungshemmendes Mittel
Neben ihrer Rolle als Cyclooxygenase-Inhibitor wurde festgestellt, dass die Verbindung entzündungshemmende Eigenschaften besitzt . Dies könnte sie zur Behandlung einer Vielzahl von Erkrankungen nützlich machen, die durch Entzündungen gekennzeichnet sind .
Analgetikum
Die Verbindung wurde als Analgetikum (schmerzstillend) gefunden . Dies könnte sie möglicherweise zur Behandlung von Erkrankungen nützlich machen, die durch Schmerzen gekennzeichnet sind .
Anti-mikrobiell
Die Verbindung hat antimikrobielle Eigenschaften gezeigt . Dies deutet darauf hin, dass sie zur Behandlung verschiedener Infektionen eingesetzt werden könnte, die durch Mikroben verursacht werden .
Anti-tuberkulär
Die Verbindung hat antituberkuläre Aktivität gezeigt . Dies deutet darauf hin, dass sie zur Behandlung von Tuberkulose eingesetzt werden könnte, einer schweren Infektionskrankheit, die durch das Bakterium Mycobacterium tuberculosis verursacht wird .
Anti-tumoral
Die Verbindung hat antitumorale Aktivitäten gezeigt . Dies deutet darauf hin, dass sie möglicherweise zur Behandlung verschiedener Krebsarten eingesetzt werden könnte .
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-5-chlorothiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO5S2/c15-13-3-4-14(22-13)23(18,19)16-6-5-10(17)9-1-2-11-12(7-9)21-8-20-11/h1-4,7,10,16-17H,5-6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZIDOZPVWSZNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNS(=O)(=O)C3=CC=C(S3)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-[2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2395890.png)







![5-(4-(dimethylamino)phenyl)-2-((2-fluorobenzyl)thio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2395905.png)
![(2,6-dimethoxyphenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2395907.png)